Methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate
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Overview
Description
METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a methyl ester group, and a trichloroaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the acylation with 2,4,5-trichloroaniline. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitrobenzoic acids.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used, such as hydroxylated or aminated derivatives.
Scientific Research Applications
METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular pathways. The trichloroaniline moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
- METHYL 2-NITRO-3,4,5-TRIMETHOXYBENZOATE
Uniqueness
METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE is unique due to the presence of the trichloroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H9Cl3N2O5 |
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Molecular Weight |
403.6 g/mol |
IUPAC Name |
methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H9Cl3N2O5/c1-25-15(22)8-2-7(3-9(4-8)20(23)24)14(21)19-13-6-11(17)10(16)5-12(13)18/h2-6H,1H3,(H,19,21) |
InChI Key |
MENRYLSMHPSDMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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